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Compound of Interest

Compound Name:
Heptadecan-9-yl 10-

bromodecanoate

Cat. No.: B15548615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical conjugation

of Heptadecan-9-yl 10-bromodecanoate, a lipid molecule with a reactive bromide group, to

various biomolecules. The primary application of this lipid is as a hydrophobic tail for the

modification of proteins, peptides, or for incorporation into lipid nanoparticles (LNPs) for drug

delivery applications. The terminal bromide serves as a reactive handle for nucleophilic

substitution reactions, enabling covalent linkage to nucleophilic functional groups present in

biomolecules, such as thiols (from cysteine residues) and amines (from lysine residues or N-

termini). Additionally, the bromide can be converted to other functional groups like azides to

facilitate bioorthogonal "click chemistry" reactions.
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Property Value

Molecular Formula C27H53BrO2

Molecular Weight 489.61 g/mol

Appearance
Expected to be a colorless to light yellow liquid

or waxy solid

Solubility

Soluble in organic solvents such as Dimethyl

Sulfoxide (DMSO), Dichloromethane (DCM),

and Dimethylformamide (DMF)

Reactivity
The terminal bromide is a good leaving group

for SN2 reactions

Conjugation Strategies
The primary strategies for conjugating Heptadecan-9-yl 10-bromodecanoate involve

nucleophilic substitution reactions targeting the terminal bromine atom. The two most common

nucleophiles in a biological context are the thiol group of cysteine residues and the primary

amine of lysine residues. A third strategy involves the conversion of the bromide to an azide,

which can then be used in highly specific and efficient copper(I)-catalyzed or strain-promoted

azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click

chemistry".

Experimental Protocols
Protocol 1: S-Alkylation of Cysteine Residues in
Proteins
This protocol describes the covalent attachment of Heptadecan-9-yl 10-bromodecanoate to

free thiol groups of cysteine residues in a protein.

Materials:

Protein containing accessible cysteine residues

Heptadecan-9-yl 10-bromodecanoate
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Reduction agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Alkylation Buffer: 50 mM Tris-HCl, pH 8.0-8.5, containing 2 M Urea (or other denaturant if

needed)

Organic Solvent: DMSO or DMF

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

Purification system: Dialysis, size-exclusion chromatography (SEC), or tangential flow

filtration (TFF)

Procedure:

Protein Preparation: Dissolve the protein in the Alkylation Buffer to a final concentration of 1-

5 mg/mL. If the protein contains disulfide bonds, add DTT to a final concentration of 10 mM

or TCEP to 5 mM and incubate at 37°C for 1 hour to reduce the disulfide bonds.

Alkylation Reaction:

Prepare a stock solution of Heptadecan-9-yl 10-bromodecanoate in DMSO or DMF

(e.g., 100 mM).

Add a 10- to 50-fold molar excess of Heptadecan-9-yl 10-bromodecanoate to the protein

solution. The optimal ratio should be determined empirically.

Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at

4°C, with gentle stirring. The reaction should be performed in the dark to minimize side

reactions.

Quenching: Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 20

mM) to consume any unreacted Heptadecan-9-yl 10-bromodecanoate. Incubate for 30

minutes at room temperature.

Purification: Remove excess reagents and the lipid-protein conjugate from the reaction

mixture using dialysis, SEC, or TFF. The choice of purification method will depend on the

properties of the protein and the conjugate.
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Characterization: Confirm the conjugation and determine the degree of labeling using

techniques such as SDS-PAGE (which may show a shift in molecular weight), mass

spectrometry (MALDI-TOF or ESI-MS), and/or HPLC analysis.

Quantitative Data Summary for S-Alkylation:

Parameter Recommended Range Notes

Protein Concentration 1-5 mg/mL
Higher concentrations may

lead to aggregation.

Molar Excess of Lipid 10-50 fold

Optimization is required to

balance efficiency and non-

specific reactions.

pH 8.0-8.5

The thiol group is more

nucleophilic at slightly basic

pH.

Temperature 4°C to 37°C

Higher temperatures increase

the reaction rate but may affect

protein stability.

Reaction Time 2-24 hours

Longer reaction times may be

needed for less accessible

cysteines.

Protocol 2: N-Alkylation of Lysine Residues in Proteins
This protocol details the conjugation of Heptadecan-9-yl 10-bromodecanoate to the primary

amine groups of lysine residues.

Materials:

Protein with accessible lysine residues

Heptadecan-9-yl 10-bromodecanoate

Alkylation Buffer: 50 mM Sodium Borate buffer, pH 8.5-9.0
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Organic Solvent: DMSO or DMF

Purification system: Dialysis, SEC, or TFF

Procedure:

Protein Preparation: Dissolve the protein in the Alkylation Buffer to a final concentration of 1-

5 mg/mL.

Alkylation Reaction:

Prepare a stock solution of Heptadecan-9-yl 10-bromodecanoate in DMSO or DMF

(e.g., 100 mM).

Add a 10- to 100-fold molar excess of Heptadecan-9-yl 10-bromodecanoate to the

protein solution.

Incubate the reaction mixture at room temperature for 4-8 hours or overnight at 4°C with

gentle stirring.

Purification: Purify the conjugate as described in Protocol 1.

Characterization: Characterize the conjugate as described in Protocol 1.

Quantitative Data Summary for N-Alkylation:
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Parameter Recommended Range Notes

Protein Concentration 1-5 mg/mL

Molar Excess of Lipid 10-100 fold

Higher excess is often needed

compared to S-alkylation due

to the lower nucleophilicity of

amines.

pH 8.5-9.0

Higher pH deprotonates the

amine group, increasing its

nucleophilicity.

Temperature 4°C to 25°C

Reaction Time 4-24 hours

Protocol 3: Conversion to Azide and Click Chemistry
Conjugation
This protocol involves a two-step process: first, the conversion of the bromide to an azide, and

second, the conjugation of the resulting azido-lipid to an alkyne-modified biomolecule via

CuAAC.

Part 1: Synthesis of Heptadecan-9-yl 10-azidodecanoate

Materials:

Heptadecan-9-yl 10-bromodecanoate

Sodium Azide (NaN3)

Solvent: DMF or DMSO

Water

Diethyl ether or Ethyl acetate for extraction

Sodium sulfate (anhydrous)
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Procedure:

Dissolve Heptadecan-9-yl 10-bromodecanoate in DMF or DMSO.

Add a 1.5 to 3-fold molar excess of sodium azide.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress

by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and add water.

Extract the product with diethyl ether or ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain Heptadecan-9-yl 10-

azidodecanoate.

Characterize the product by NMR and mass spectrometry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Heptadecan-9-yl 10-azidodecanoate

Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)

Copper(II) sulfate (CuSO4)

Reducing agent: Sodium ascorbate

Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-

1,2,3-triazol-4-yl)methyl)amine (TBTA)

Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

Organic co-solvent (optional): DMSO or t-butanol
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Procedure:

Prepare stock solutions of all reagents. A typical protocol can be found in various click

chemistry resources.[1]

In a reaction tube, dissolve the alkyne-modified biomolecule in the reaction buffer.

Add Heptadecan-9-yl 10-azidodecanoate (typically a 2-10 fold molar excess). A co-solvent

may be needed to ensure solubility.

Add the copper ligand and CuSO4.

Initiate the reaction by adding a fresh solution of sodium ascorbate.

Incubate the reaction at room temperature for 1-4 hours.

Purify the conjugate using a suitable method (e.g., SEC, dialysis, or affinity chromatography).

Characterize the final conjugate by mass spectrometry and other relevant analytical

techniques.

Visualizations
Experimental Workflow for Protein Conjugation
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Caption: Workflow for the conjugation of Heptadecan-9-yl 10-bromodecanoate to a protein.
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Long-chain fatty acyl-CoA esters, the activated forms of fatty acids, are key metabolic

intermediates and have emerged as important signaling molecules.[2][3][4][5][6] They are

involved in the regulation of various cellular processes, including enzyme activity, gene

expression, and ion channel function. A simplified representation of their role is depicted below.
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Caption: Simplified signaling role of long-chain fatty acyl-CoA esters in cellular processes.

Characterization of Conjugates
Thorough characterization of the final conjugate is crucial to ensure the success of the

conjugation reaction and to understand the properties of the modified biomolecule.

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the

molecular weight of the conjugate.[7] The increase in mass corresponds to the number of

lipid molecules attached to the biomolecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to

confirm the covalent linkage and to characterize the structure of the conjugate, particularly

for smaller biomolecules like peptides.[8][9]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein

conjugates, a shift in the apparent molecular weight on an SDS-PAGE gel can indicate

successful conjugation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC

can be used to purify the conjugate and to assess its purity.

Applications in Drug Development
The conjugation of Heptadecan-9-yl 10-bromodecanoate to biomolecules has several

potential applications in drug development:

Improving Pharmacokinetics: The addition of a long lipid chain can increase the half-life of a

therapeutic protein or peptide by promoting binding to albumin or by reducing renal

clearance.

Targeted Drug Delivery: Lipid-modified proteins or antibodies can be used to target specific

cells or tissues.

Lipid Nanoparticle (LNP) Formulation: This lipid can be a component of LNPs used for the

delivery of nucleic acids (e.g., siRNA, mRNA) or small molecule drugs.[10][11][12][13] The

reactive handle allows for the post-formulation attachment of targeting ligands to the surface

of the LNP.

These protocols and notes provide a comprehensive guide for researchers and scientists

working on the conjugation of Heptadecan-9-yl 10-bromodecanoate. Optimization of the

reaction conditions for each specific biomolecule is essential to achieve the desired degree of

labeling and to maintain the biological activity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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